Cholest-5-en-3-yl benzoate

Description

Historical Context of Liquid Crystal Discovery and Cholest-5-en-3-yl Benzoate's Pioneering Role

The story of liquid crystals begins in the late 1880s with the work of Austrian botanist Friedrich Reinitzer. wikipedia.org While investigating the chemical properties of various cholesterol derivatives, he synthesized Cholest-5-en-3-yl benzoate (B1203000), then known as cholesteryl benzoate. kent.eduresearchgate.net During his experiments, Reinitzer observed a peculiar melting behavior. ic.ac.uk Upon heating, the solid crystalline substance melted at 145.5°C to form a cloudy, viscous fluid. researchgate.net As the temperature was further increased, this cloudy liquid became clear at 178.5°C. wikipedia.orgchemeurope.com This phenomenon of two distinct "melting points" was unusual. kent.eduwikipedia.org

Intrigued by these findings, Reinitzer sought the expertise of the German physicist Otto Lehmann, who had developed a hot-stage polarizing microscope. kent.eduwikipedia.org Lehmann's investigations confirmed that the cloudy intermediate state was not a simple mixture of solid and liquid but a distinct phase of matter that exhibited properties of both. wikipedia.orgchemeurope.com This phase was birefringent, a property typically associated with crystals, yet it could flow like a liquid. kent.edu In 1888, Lehmann coined the term "liquid crystal" to describe this new state of matter, and this compound was the first material in which this property was identified. wikipedia.orgchemeurope.comniscpr.res.in This discovery marked the genesis of liquid crystal science, a field that has since revolutionized display technology and other areas of materials science. beilstein-journals.org

Significance of Steroidal Esters in Contemporary Materials Chemistry and Molecular Science

This compound belongs to the broader class of steroidal esters, which are compounds formed from a steroid alcohol and a carboxylic acid. wikipedia.org These molecules are significant in materials chemistry due to their ability to form liquid crystal phases. niscpr.res.in The inherent chirality of many steroids, like cholesterol, often leads to the formation of cholesteric (or chiral nematic) liquid crystal phases, which have unique optical properties. wikipedia.org

The significance of steroidal esters extends to various applications. They are key components in some thermochromic liquid crystals, which change color with temperature. wikipedia.orgchemeurope.com This property is utilized in applications such as mood rings and thermometers. Furthermore, these compounds are found in some cosmetic preparations. wikipedia.orgchemeurope.com The understanding of structure-property relationships in these molecules is a major focus of current research, aiming to design materials with specific properties for advanced applications. beilstein-journals.org These potential applications include organic light-emitting diodes (OLEDs), photovoltaic devices, and sensors. beilstein-journals.org

In molecular science, steroidal esters are also of great interest. Fatty acid esters of steroids, for instance, play biological roles as long-lived hormones and may have other functions beyond what is typically associated with steroid hormones. nih.gov The study of synthetic steroidal esters contributes to a deeper understanding of how molecular structure dictates the physical properties of materials. Researchers are actively synthesizing new steroidal derivatives, such as those containing fluorine, to fine-tune their liquid crystalline properties and thermal stability for specific technological uses. niscpr.res.in

Overview of this compound's Structural Foundation and its Relevance to Chirality in Condensed Matter Systems

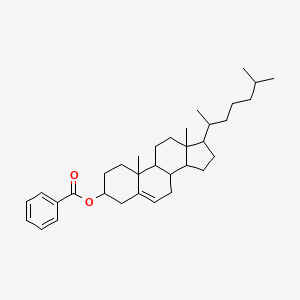

The chemical structure of this compound is central to its liquid crystalline behavior. The molecule is an ester formed from the steroid cholesterol and benzoic acid. wikipedia.org Its molecular formula is C₃₄H₅₀O₂. chemeurope.com The structure consists of the rigid, planar steroid nucleus of cholesterol attached to the benzoate group. This combination of a rigid core and a somewhat flexible side chain is a common feature of molecules that form liquid crystal phases, known as mesogens.

A crucial aspect of the this compound structure is its chirality, which arises from the multiple stereocenters within the cholesterol backbone. wikipedia.org In the liquid crystal phase, this molecular chirality translates into a macroscopic helical structure. wikipedia.org This is the defining feature of the cholesteric liquid crystal phase, where the average orientation of the molecules (the director) twists in a helical fashion. wikipedia.org The pitch of this helix—the distance over which the director rotates by 360 degrees—is sensitive to temperature, which is the basis for the compound's thermochromic properties. The interaction of light with this helical structure leads to selective reflection of certain wavelengths, resulting in iridescent colors. kent.edu This unique optical activity, stemming directly from the molecular chirality, makes this compound a model system for studying the role of chirality in condensed matter physics. researchgate.net

Interdisciplinary Research Avenues and Future Directions for this compound Studies

The foundational discovery of liquid crystals in this compound has paved the way for numerous interdisciplinary research avenues that remain active today. The ongoing quest to understand and manipulate the relationship between molecular structure and material properties continues to drive research in organic chemistry, materials science, and physics. beilstein-journals.org

Future research directions for studies involving this compound and related steroidal esters are diverse. One major area is the synthesis of novel liquid crystalline materials with enhanced properties. beilstein-journals.org For example, the incorporation of fluorine atoms into the molecular structure is being explored to modify mesomorphic properties and thermal stability. niscpr.res.in There is also significant interest in developing new applications for these materials beyond displays, such as in smart textiles, smart paints, and advanced sensors. wikipedia.org

Furthermore, the self-assembling nature of these molecules is being harnessed for the creation of complex nanostructures. The helical structure of the cholesteric phase can be used as a template for organizing other materials at the nanoscale. wikipedia.org In the realm of biology and medicine, there is ongoing exploration of using steroidal compounds as scaffolds or carriers for biologically active molecules, creating novel therapeutic agents. researchgate.net The study of how these molecules interact with biological membranes is another active field of research. The rich and complex behavior of this compound ensures that it will continue to be a subject of scientific inquiry, bridging fundamental science with technological innovation.

Properties

IUPAC Name |

[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H50O2/c1-23(2)10-9-11-24(3)29-16-17-30-28-15-14-26-22-27(36-32(35)25-12-7-6-8-13-25)18-20-33(26,4)31(28)19-21-34(29,30)5/h6-8,12-14,23-24,27-31H,9-11,15-22H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVZUFUGNHDDLRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C5=CC=CC=C5)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H50O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30862274 | |

| Record name | Cholest-5-en-3-yl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30862274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

490.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of Cholest 5 En 3 Yl Benzoate

Esterification Reactions for Cholest-5-en-3-yl Benzoate (B1203000) Synthesis

The synthesis of Cholest-5-en-3-yl benzoate, also known as cholesteryl benzoate, is primarily achieved through the esterification of cholesterol with benzoic acid or its derivatives. cymitquimica.comwikipedia.org This reaction connects the hydroxyl group of cholesterol to the carboxyl group of benzoic acid, forming an ester linkage. byjus.com

Conventional Esterification Approaches utilizing Cholesterol and Benzoic Acid

Several conventional methods are employed for the synthesis of cholesteryl benzoate. The Fischer esterification, a classic method, involves reacting cholesterol and benzoic acid in the presence of a strong acid catalyst, such as sulfuric acid. tcu.edumasterorganicchemistry.comchemguide.co.uk This reaction is an equilibrium process, and to favor the formation of the ester, the water produced is typically removed. masterorganicchemistry.comyoutube.com

Another common approach is the use of acyl chlorides, like benzoyl chloride, which are highly reactive and can drive the reaction to completion, ensuring a high yield. 123helpme.com This method is often carried out in the presence of a base, such as pyridine (B92270), to neutralize the hydrochloric acid byproduct. 123helpme.com

The Steglich esterification offers a milder alternative, utilizing dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). niscpr.res.in This method is particularly useful for sensitive substrates as it proceeds under neutral conditions. A study reported the synthesis of cholest-5-en-3-ol (B1254041) (3β)-3-(4-nitrobenzoate) by reacting 4-nitrobenzoic acid and cholesterol with DCC and DMAP in anhydrous dichloromethane. niscpr.res.in

The Mitsunobu reaction provides another route, involving the use of triphenylphosphine (B44618) (PPh3) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). This reaction allows for the stereospecific inversion of the alcohol's stereochemistry if a chiral secondary alcohol is used.

A triphenylphosphine-sulfur trioxide adduct has also been shown to be an efficient organocatalyst for the esterification of cholesterol with various fatty acids. nih.gov These reactions were performed in toluene (B28343) at 110 °C, yielding the corresponding cholesteryl esters in good to excellent yields. nih.gov

Table 1: Comparison of Conventional Esterification Methods for Cholesteryl Benzoate Synthesis

| Method | Reagents | Catalyst/Coupling Agent | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Fischer Esterification | Cholesterol, Benzoic Acid | Strong Acid (e.g., H₂SO₄) | Reflux, Water Removal | Inexpensive reagents | Equilibrium reaction, harsh conditions |

| Acyl Chloride Method | Cholesterol, Benzoyl Chloride | Base (e.g., Pyridine) | Often at room temperature or gentle heating | High yield, irreversible | Acyl chlorides are moisture-sensitive |

| Steglich Esterification | Cholesterol, Benzoic Acid | DCC, DMAP | Room temperature | Mild conditions, high yield | DCC byproduct can be difficult to remove |

| Mitsunobu Reaction | Cholesterol, Benzoic Acid | PPh₃, DEAD/DIAD | Low temperature to room temperature | Stereospecific inversion possible | Stoichiometric amounts of reagents needed |

| Organocatalysis | Cholesterol, Fatty Acids | Ph₃P·SO₃ | 110 °C in toluene | Simpler, practical, less toxic | Specific to certain catalysts |

Mechanistic Investigations of Esterification Reactions involving Steroidal Alcohols

The mechanism of esterification generally involves the activation of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. youtube.com In acid-catalyzed esterification, such as the Fischer method, the acid protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity. chemguide.co.uk The alcohol then attacks the carbonyl carbon, leading to a tetrahedral intermediate. masterorganicchemistry.comyoutube.com A proton transfer and subsequent elimination of a water molecule yield the ester. masterorganicchemistry.comchemguide.co.uk

The steric hindrance around the 3β-hydroxyl group of cholesterol, a secondary alcohol, can influence the reaction rate. The bulky steroid backbone can impede the approach of the acylating agent, sometimes requiring more forcing conditions or more reactive reagents for efficient esterification.

In the Steglich esterification, DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then attacked by the alcohol, with DMAP acting as an acyl transfer catalyst, to form the ester.

Advanced Synthetic Strategies for this compound Analogs and Derivatives

Advanced synthetic strategies enable the creation of a diverse range of this compound analogs with tailored properties. These methods often involve multi-step syntheses and sophisticated chemical transformations.

Synthesis of Substituted Benzoate Esters (e.g., Trifluoroacetamido Benzoates, Fluorinated Benzoates)

The synthesis of substituted benzoate esters allows for the introduction of various functional groups onto the benzoate moiety, which can significantly alter the physical and chemical properties of the resulting molecule.

For instance, the synthesis of cholest-5-en-3-ol(3β)-3-[4-(2,2,2-trifluoroacetamido)benzoate] has been reported. niscpr.res.in This synthesis started with the esterification of cholesterol with 4-nitrobenzoic acid, followed by the reduction of the nitro group to an amino group using tin(II) chloride. niscpr.res.in The resulting amino group was then acylated with trifluoroacetic anhydride (B1165640) to yield the final trifluoroacetamido benzoate derivative. niscpr.res.in This derivative was found to be a stable, enantiotropic, thermotropic liquid crystalline material. niscpr.res.in

The preparation of other substituted benzoates, such as cholesteryl 4-(benzoylamino)benzoates, has also been described. hgu.jp These compounds were synthesized by the esterification of cholesterol with the corresponding 4-(benzoylamino)benzoic acid in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC·HCl) and DMAP. hgu.jp Similarly, fluorinated analogs of cholesterol derivatives have been prepared to serve as standards for quantitation and for their potential biological activities. nih.gov

Table 2: Synthesis of Substituted Cholesteryl Benzoate Derivatives

| Derivative | Starting Materials | Key Reagents | Reported Yield | Reference |

|---|---|---|---|---|

| Cholest-5-en-3-ol (3β)-3-(4-aminobenzoate) | Cholest-5-en-3-ol (3β)-3-(4-nitrobenzoate), SnCl₂·2H₂O | Ethanol | 79% | niscpr.res.in |

| Cholest-5-en-3-ol(3β)-3-[4-(2,2,2-trifluoroacetamido)benzoate] | Cholest-5-en-3-ol(3β)-3-(4-aminobenzoate), Trifluoroacetic anhydride | Dichloromethane | 79% | niscpr.res.in |

| Cholesteryl 4-(4'-hexyloxybenzoylamino)benzoate | 4-(4'-Hexyloxybenzoylamino)benzoic acid, Cholesterol | EDC·HCl, DMAP | Not specified | hgu.jp |

Examination of Coupling Reactions and Functional Group Transformations in the this compound Scaffold

The this compound scaffold can be further modified through various coupling reactions and functional group transformations. nih.gov For example, the C5=C6 double bond in the cholesterol backbone is susceptible to addition reactions, and the aromatic ring of the benzoate group can undergo electrophilic substitution. nih.gov

Recent advances in C-H functionalization and C-C bond-forming reactions have opened up new avenues for modifying the cholesterol skeleton. nih.gov These reactions allow for the direct introduction of new functional groups at positions that were previously difficult to access.

Furthermore, coupling reactions such as the Sonogashira-Heck reaction have been used to synthesize (cholesteryl)benzoateethynylene oligomers. researchgate.net This demonstrates the utility of the cholesterol benzoate scaffold as a building block for more complex supramolecular structures. researchgate.net

Stereoselective Synthesis of this compound and its Stereoisomers

The stereochemistry of the cholesterol backbone is crucial for its biological activity and physical properties. This compound has a specific stereoconfiguration, denoted as 3β. cymitquimica.com The synthesis of its stereoisomers, such as the 3α-epimer, would require stereoselective synthetic methods.

One approach to obtaining the 3α-isomer would be to start with epicholesterol (B1239626) (the 3α-hydroxy epimer of cholesterol) and perform an esterification reaction. Alternatively, a Mitsunobu reaction on cholesterol could be employed to achieve an inversion of stereochemistry at the C-3 position during the esterification process.

The synthesis of other stereoisomers, such as those involving changes at other chiral centers of the steroid nucleus, would necessitate more complex multi-step synthetic sequences, potentially starting from different steroidal precursors or involving stereoselective isomerization reactions. For example, the synthesis of 3β-benzoyloxy-5β-cholesta-8,14-diene, a byproduct in another reaction, highlights the possibility of forming different stereoisomers under certain reaction conditions. nih.gov

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of cholesteryl esters to reduce environmental impact and improve efficiency. These methods focus on minimizing hazardous waste, reducing energy consumption, and using less toxic reagents.

Microwave-Assisted Synthetic Routes

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods. For the synthesis of cholesteryl esters, microwave irradiation provides rapid and uniform heating, which can dramatically reduce reaction times and improve yields. rsc.org This technique is noted for being more energy-efficient and eco-friendly. researchgate.net

A notable application is the cross-coupling reaction of cholesterol with aroyl chlorides to form this compound and its analogs. In a representative method, a mixture of cholesterol, a base like sodium tert-butoxide, an aroyl chloride, and a palladium catalyst in a suitable solvent is subjected to microwave heating at 100°C for 2 hours. This process has been shown to produce cholesterol esters in good to high yields. researchgate.netacs.org This approach is versatile, allowing for the synthesis of a wide variety of cholesterol esters with different functional groups. researchgate.net Non-catalytic esterification of similar sterols has also been achieved using microwave irradiation at higher temperatures (e.g., 180°C), resulting in high conversion rates in under an hour. nih.gov The significant reduction in energy barriers compared to conventional heating underscores the efficiency of this green method. acs.org

Table 1: Comparison of Microwave-Assisted Synthesis Parameters

| Reactants | Catalyst/Conditions | Temperature | Time | Outcome | Reference |

|---|---|---|---|---|---|

| Cholesterol, Aroyl Chloride | PdCl₂(dᵗbpf), NaOᵗBu | 100°C | 2 hours | Good to high yields of cholesteryl esters | acs.org, researchgate.net |

| Phytosterols, Oleic Acid | Non-catalytic | 180°C | 50 min | 95.4% conversion | nih.gov |

| 4,4-dimethylsterol, CLA | p-toluene sulfonic acid | 100°C | 125 min | 93.6% esterification rate | acs.org |

Application of Ultrasonic Irradiation Methods

Ultrasonic irradiation, or sonochemistry, utilizes the energy from acoustic cavitation to drive chemical reactions. The formation, growth, and implosive collapse of bubbles in a liquid create localized hotspots with extreme temperatures and pressures, which can significantly enhance reaction rates and efficiency. acs.org This method aligns with green chemistry principles by reducing reaction times, minimizing side products, and often allowing for reactions to occur under milder conditions without the need for hazardous reagents. nih.gov

The primary mechanism, cavitation, generates highly reactive radicals that can accelerate chemical transformations. acs.org While direct studies on the ultrasonic synthesis of this compound are not prevalent, the principles of sonochemistry are widely applied to enhance various organic syntheses, including esterification. The physical effects of ultrasound, such as intense mixing and mass transfer enhancement, are beneficial for heterogeneous reactions. acs.org For instance, ultrasound has been shown to increase the permeability of cell membranes to facilitate enzymatic reactions involving cholesterol, demonstrating its ability to influence sterol-based systems. nih.gov The application of ultrasound in the synthesis of nanostructured materials and the promotion of catalytic processes suggests its high potential as a green and efficient method for the esterification of cholesterol with benzoic acid. acs.orgnih.gov

Solvent-Free Mechanochemical Synthesis (Grinding Techniques)

Mechanochemistry, which involves inducing reactions by grinding solid reactants together, represents a significant advancement in solvent-free synthesis. acs.org This technique, often performed using a ball mill, provides the necessary energy for a chemical reaction through mechanical force, eliminating the need for potentially hazardous solvents. researcher.life This approach is faster and more convenient than many solvent-based methods, reduces environmental contamination, and can lead to the formation of products that are inaccessible in solution. acs.orgrsc.org

The synthesis of complex organic molecules, including liquid crystals and polyaromatic hydrocarbons, has been successfully demonstrated using mechanochemical methods. nih.govacs.org For example, the synthesis of biphenyltetracarboxydiimide liquid crystals was achieved in excellent yields (95-99%) within 15 minutes using a ball mill, a significant improvement over the 6-hour reflux required in traditional solvent-based methods. nih.gov Given that esterification reactions can be performed under these unique conditions, mechanochemistry stands out as a highly promising and environmentally benign green strategy for the synthesis of this compound. The process avoids the solubility issues often associated with large molecules like steroids and reduces hazardous waste. rsc.orgacs.org

Photocatalytic Approaches in Derivatization

Photocatalysis leverages light to drive chemical reactions in the presence of a photocatalyst and is a rapidly developing field in green organic synthesis. Visible-light photoredox catalysis, in particular, offers a sustainable alternative to traditional methods by enabling new modes of reactivity under mild conditions. nih.gov While the direct photocatalytic synthesis of this compound from cholesterol and benzoic acid is an emerging area, related transformations highlight its potential.

Research has demonstrated that photocatalysis is effective for the C-H functionalization of complex molecules, including steroid derivatives. acs.org This allows for the direct conversion of a C-H bond into a C-X bond without altering the oxidation state of the substrate, opening pathways for novel derivatizations. acs.org Furthermore, photocatalytic methods have been developed for the aerobic oxidative esterification of aromatic aldehydes and alcohols, providing corresponding esters in moderate to good yields. rsc.org The photocatalytic oxidation of benzyl (B1604629) alcohol can yield not only benzaldehyde (B42025) but also its subsequent ester, benzyl benzoate, through reaction with unreacted alcohol. researchgate.net These examples underscore the potential of photocatalysis for the derivatization of the cholest-5-en-3-yl moiety, representing a frontier for creating novel cholesterol-based compounds.

Synthesis of this compound Conjugates and Hybrid Materials

The unique structural properties of this compound, particularly its rigid steroidal core, make it an excellent building block for advanced functional materials. Its incorporation into polymers leads to the creation of materials with unique liquid crystalline and self-assembly properties.

Preparation of Cholesterol-Based Liquid Crystalline Monomers for Polymerization

Cholesterol and its esters, like this compound, are widely used as mesogens to create liquid crystalline polymers. These polymers combine the mechanical properties of polymer networks with the unique optical and self-assembly features of cholesterol, such as chirality and liquid crystallinity. acs.org Monomers containing the cholesteryl group can be designed for polymerization to create various architectures, including side-chain and main-chain liquid crystalline polymers.

One common strategy involves attaching a polymerizable group, such as a methacrylate (B99206), to the cholesterol unit. For example, cholesteryl methacrylate (CholMA) can be copolymerized with other monomers to create comb-like polymers where the cholesterol moieties act as hydrophobic side chains. acs.org These amphiphilic polymers can self-assemble in solution to form micelles and other nanostructures. researchgate.netacs.org

Another approach involves synthesizing dimesogenic compounds, where two cholesterol-based units are linked by a flexible spacer, which can then be used in polymerization. nih.gov Furthermore, (Cholesteryl)benzoate-ethynylene oligomers and polymers have been synthesized using methods like the Sonogashira-Heck reaction. rsc.org These materials exhibit liquid crystalline behavior, forming layered structures such as smectic A and nematic phases, driven by the self-assembly of the "comb-like" cholesteryl chains. rsc.org

Table 2: Examples of Cholesterol-Based Polymers and Monomers

Development of Cholesterol-Based Neoglycoconjugates for Material Applications

The covalent attachment of carbohydrate moieties to cholesterol derivatives, forming neoglycoconjugates, is a promising strategy for creating materials with enhanced biocompatibility and specific targeting capabilities. These materials are of particular interest in the development of advanced drug delivery systems, such as liposomes, designed to target specific tissues or organs.

One notable area of research involves the synthesis of cholesterol-based glycoconjugates for active liver targeting. nih.govnih.govmdpi.com The liver is a key organ in metabolism and is implicated in numerous diseases, making it a prime target for therapeutic intervention. Researchers have successfully synthesized neoglycoconjugates of cholesterol with D-galactose and N-acetylglucosamine, carbohydrates that are recognized by receptors on liver cells. nih.govmdpi.com

The synthesis of these neoglycoconjugates often employs "click chemistry," specifically the copper-catalyzed 1,3-dipolar cycloaddition (CuAAC) reaction. nih.govmdpi.com This highly efficient and specific reaction allows for the conjugation of a glycosyl azide (B81097) with a cholesterol derivative modified with a terminal alkyne. The resulting triazole linkage is stable under physiological conditions, ensuring the integrity of the neoglycoconjugate in vivo.

Table 1: Synthesis and Properties of Cholesterol-Based Neoglycoconjugates for Liver Targeting

| Carbohydrate Moiety | Linkage Chemistry | Application | Key Findings |

| D-galactose | Copper-catalyzed 1,3-dipolar cycloaddition (CuAAC) | Incorporation into liposomes for liver targeting | Liposomes showed high uptake by the liver, spleen, and kidneys in biodistribution studies. nih.gov |

| N-acetylglucosamine | Copper-catalyzed 1,3-dipolar cycloaddition (CuAAC) | Incorporation into liposomes for liver targeting | Demonstrated potential as a promising drug delivery system for liver diseases. nih.govnih.gov |

The incorporation of these cholesterol-based neoglycoconjugates into liposomes has been shown to significantly enhance their uptake by the liver. nih.gov This targeted delivery is crucial for increasing the therapeutic efficacy of encapsulated drugs while minimizing off-target side effects. Further research in this area is focused on optimizing the structure of the neoglycoconjugates and the formulation of the liposomes to achieve even greater targeting efficiency and therapeutic benefit.

Synthesis of Fluorescent Macrostructures Incorporating this compound Moieties

The integration of fluorescent dyes into cholesterol-based structures has led to the development of powerful tools for bio-imaging and diagnostics. These fluorescent macrostructures allow for the visualization of cellular processes and the tracking of drug delivery vehicles with high sensitivity and specificity. One of the most versatile classes of fluorophores used for this purpose is the BODIPY (boron-dipyrromethene) dyes, known for their sharp absorption and emission peaks, high fluorescence quantum yields, and good photostability. nih.govnih.govresearchgate.net

The synthesis of fluorescent macrostructures incorporating cholesterol moieties often involves modern cross-coupling reactions, such as the Suzuki or Liebeskind-Srogl reactions. nih.govnih.gov These methods allow for the formation of a stable, single-bonded, and hydrophobic linkage between the cholesterol scaffold and the BODIPY fluorophore. This type of linkage is crucial to ensure that the fluorescent probe mimics the behavior of natural cholesterol as closely as possible within biological membranes.

Researchers have successfully synthesized a variety of BODIPY-cholesterol conjugates with different substitution patterns on the BODIPY core. nih.govnih.govacs.org These modifications allow for the tuning of the photophysical properties of the resulting fluorescent probes, such as their absorption and emission wavelengths. For instance, the introduction of extended conjugation at the α- or β-position of the BODIPY moiety can cause a significant red-shift in the excitation and emission wavelengths, enabling multi-color imaging experiments. nih.gov

Table 2: Photophysical Properties of Representative Fluorescent Cholesterol-BODIPY Conjugates

| Conjugate | Linkage Type | Excitation Max (nm) | Emission Max (nm) | Key Application |

| BODIPY-Cholesterol 1 | Suzuki cross-coupling | ~500 | ~510 | Simultaneous visualization of intracellular cholesterol pools. nih.govnih.gov |

| Red-shifted BODIPY-Cholesterol 2 | Suzuki cross-coupling | ~580 | ~600 | Monitoring cholesterol efflux from cells to extracellular acceptors. nih.govnih.gov |

| BODIPY-Cholesterol 3 | Click reaction (triazole) | ~590 | ~610 | Imaging in living cells on conventional microscope systems. acs.orgacs.org |

These fluorescent cholesterol analogs have been successfully used for cell imaging and flow cytometry, demonstrating similar cellular localization and efflux properties to unlabeled cholesterol. nih.govnih.gov This indicates that they are reliable probes for studying the complex dynamics of cholesterol within cellular membranes. The development of new fluorescent macrostructures with improved photophysical properties continues to be an active area of research, with the potential to provide deeper insights into cholesterol biology and disease.

Chemical Modification via PEGylation of Cholesterol Conjugates for Research Applications

PEGylation, the process of attaching polyethylene (B3416737) glycol (PEG) chains to molecules, is a widely used strategy in pharmaceutical sciences to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. nih.govnih.govresearchgate.netresearchgate.netnih.govbiochempeg.com When applied to cholesterol conjugates, PEGylation can significantly enhance their water solubility, reduce their immunogenicity, and prolong their circulation time in the bloodstream. nih.govnih.govbiochempeg.com This is particularly important for the development of "stealth" liposomes and other nanocarriers for drug delivery. nih.govbiochempeg.comrsc.orgnih.govresearchgate.net

The synthesis of cholesterol-PEG conjugates can be achieved through various chemical strategies, with the most common being the formation of an ester or ether linkage between the cholesterol's 3β-hydroxyl group and the PEG chain. nih.govnih.govacs.org While ester linkages are straightforward to form, they are susceptible to hydrolysis in vivo. acs.org Ether linkages, on the other hand, are more stable and can provide a more predictable behavior for the resulting nanocarriers. nih.govacs.org

The properties of the resulting PEGylated cholesterol conjugates and the liposomes they are incorporated into are highly dependent on the length of the PEG chain and the nature of the linkage. nih.govrsc.orgnih.gov For example, longer PEG chains generally lead to a thicker hydrophilic layer on the surface of the liposome, which more effectively shields it from the immune system and prolongs its circulation time. nih.govrsc.org

Table 3: Impact of PEGylation on Cholesterol-Containing Liposomes

| PEG-Cholesterol Conjugate | Linkage Type | PEG Molecular Weight (Da) | Effect on Liposomes | Research Application |

| Chol-PEG | Ester | 400 - 10,000 | Increased fixed aqueous layer thickness with increasing PEG length. nih.gov | Physicochemical characterization of nonionic surfactant vesicles. nih.govresearchgate.net |

| Cholesterol-PEG-Cholesterol (CPC) | Ether | 2,000 - 6,000 | Reduced uptake by phagocytic cells and extended circulation time. rsc.org | Development of stealth liposomes for drug delivery. rsc.org |

| PEG-L-Chol | Carbamate | Not specified | Reduced interactions with serum proteins compared to direct PEG-Chol linkage. nih.gov | Preparation of long-circulating immunoliposomes. nih.gov |

Research has also explored the use of novel PEG architectures, such as a "ring-like" cholesterol-PEG-cholesterol (CPC) structure, which has shown superior stealth performance compared to traditional linear PEG-lipid conjugates. rsc.org These advancements in the chemical modification of cholesterol via PEGylation are paving the way for the development of more effective and safer nanomedicines.

Molecular Structure, Conformational Analysis, and Stereochemistry of Cholest 5 En 3 Yl Benzoate

Structural Elucidation via X-ray Crystallography

X-ray crystallography has been an indispensable tool for determining the precise three-dimensional arrangement of atoms in cholesteryl derivatives, providing foundational insights into their structure-property relationships. nih.govwikipedia.org

Single-Crystal X-ray Diffraction Studies of Cholest-5-en-3-yl Benzoate (B1203000) and Its Derivatives

A single-crystal X-ray diffraction study of cholest-5-en-3-yl benzoate has provided a complete assignment of its molecular conformation in the solid state. nih.gov The study revealed that the side chain of the cholesterol moiety adopts an extended conformation. nih.gov

Studies on related cholesteryl derivatives, such as cholest-5-en-3β-yl 3-(4-ethoxyphenyl)prop-2-enoate, show that the steroid rings adopt predictable conformations: a half-chair for ring B and chair conformations for rings A and C, with ring D in an envelope form. nih.gov In this derivative, two symmetry-independent molecules were observed in the asymmetric unit, primarily differing in the rotational angle of the ester group. nih.gov Similarly, the crystal structure of cholest-5-en-3-yl 4-(8-octenyloxy)benzoate demonstrated that the benzoate moiety is significantly twisted from the plane of the steroid core. researchgate.net

In another example, cholest-5-en-3β-yl N-phenylcarbamate, the dihedral angle between the phenyl ring and the carbonyl group is a mere 9.30 (2)°. nih.gov These studies on derivatives highlight the conformational flexibility of the substituent at the C3 position of the cholesterol backbone.

Analysis of Molecular Packing and Intermolecular Interactions in Crystalline States

The way this compound molecules arrange themselves in a crystal is crucial for understanding its properties. In the crystalline state, elongated molecules of cholesteryl derivatives often pack in an antiparallel fashion. researchgate.net For instance, in cholest-5-en-3-yl 4-(8-octenyloxy)benzoate, molecules that fully overlap are related by a 2(1) screw symmetry. researchgate.net

Spectroscopic Investigations of Molecular Conformation

Spectroscopic methods are vital for probing the dynamic aspects of molecular conformation in solution and for providing a "fingerprint" of the compound's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics (e.g., 1H NMR, 13C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed structure and conformational dynamics of molecules in solution.

A complete assignment of the 750 MHz ¹H NMR spectrum of this compound has been achieved, establishing all chemical shifts and coupling constants, including some long-range values. nih.gov This was accomplished using ¹H iterative full spin analysis, aided by data from related compounds. nih.gov Comparison of the experimental vicinal coupling constants with calculated values showed excellent correlation, providing deep insight into the molecule's conformation in solution. nih.gov

¹³C NMR studies on various cholesteryl esters have shown that the motions of the fatty acyl chain carbons are restricted near the steroid ring, indicating strong intermolecular interactions in this region even in the isotropic liquid state. duke.edu The differential broadening of the C-3 and C-6 ring methine carbon signals upon cooling suggests increasingly anisotropic ring rotations as the liquid crystal phase is approached. duke.edu These NMR techniques, including 2D methods like HSQC, are crucial for assigning complex spectra and understanding the conformational dynamics of cholesteryl esters. nih.govnih.gov

Below is a table summarizing key ¹H NMR data for Cholesteryl Benzoate.

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| H-3 | 4.89 | m | |

| H-6 | 5.40 | d | J = 5.0 |

| Aromatic-H (ortho) | 8.05 | d | J = 7.5 |

| Aromatic-H (meta) | 7.45 | t | J = 7.5 |

| Aromatic-H (para) | 7.55 | t | J = 7.5 |

| H-18 (CH₃) | 0.69 | s | |

| H-19 (CH₃) | 1.03 | s | |

| H-21 (CH₃) | 0.93 | d | J = 6.5 |

| H-26/27 (CH₃) | 0.87 | d | J = 6.6 |

Note: This data is compiled from typical values and may vary slightly depending on the solvent and experimental conditions.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Structural Fingerprinting

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and electronic transitions within a molecule.

The IR spectrum of a cholesteryl benzoate derivative, cholest-5-en-3-ol(3β)-3-[4-(2,2,2-trifluoroacetamido)benzoate], has been used for its characterization, confirming the presence of key functional groups. niscpr.res.in In general, the IR spectrum of this compound would be expected to show characteristic absorption bands for the C=O stretch of the ester group, C-O stretching vibrations, C=C stretching of the alkene and aromatic ring, and C-H stretching and bending vibrations of the steroidal backbone and benzene (B151609) ring.

UV-Vis spectroscopy is used to study the electronic transitions in a molecule. The UV-Vis spectrum of cholest-5-ene, a related compound, has been reported. researchgate.net For this compound, the UV-Vis spectrum would be dominated by the absorption of the benzoyl group, which contains a chromophore. The π → π* transitions of the aromatic ring are expected to result in strong absorption bands in the UV region.

The following table presents typical spectroscopic data for Cholesteryl Benzoate.

| Spectroscopic Technique | Characteristic Peaks/Bands |

| IR (Infrared) | ~1720 cm⁻¹ (C=O stretch, ester), ~1270 cm⁻¹ (C-O stretch), ~1600 cm⁻¹ (C=C stretch, aromatic), ~1665 cm⁻¹ (C=C stretch, alkene) |

| UV-Vis (Ultraviolet-Visible) | λmax ~230 nm and ~273 nm (π → π* transitions of the benzoyl group) |

Note: These are approximate values and can be influenced by the solvent and the physical state of the sample.

Theoretical Conformational Analysis

While experimental techniques provide invaluable data on the solid-state and solution conformations, theoretical conformational analysis offers a powerful complementary approach. Computational methods can be used to explore the potential energy surface of this compound, identifying low-energy conformations and the barriers between them.

For instance, molecular dynamics simulations have been used to study the behavior of cholesterol and its esters within lipid bilayers, providing insights into how these molecules affect membrane properties. biorxiv.org Such simulations can reveal details about the orientation and dynamics of the cholesterol core and its side chains.

Computational Modeling of this compound Molecular Structures

Computational modeling plays a crucial role in elucidating the three-dimensional structure and conformational landscape of this compound. Techniques such as molecular mechanics and quantum chemical calculations are employed to predict the most stable conformations and to understand the intramolecular interactions that govern its shape.

In one study, the structure of a related compound, cholest-5-en-3β-yl N-phenylcarbamate, was determined using direct methods and refined anisotropically. nih.gov The positions of hydrogen atoms were geometrically idealized and constrained to ride on their parent atoms. nih.gov Such computational approaches allow for the determination of key structural parameters, including bond lengths and dihedral angles. For instance, in the N-phenylcarbamate derivative, the dihedral angle between the phenyl ring and the carbonyl group was found to be 9.30 (2)°. nih.gov

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C34H50O2 | nist.govnih.govscbt.com |

| Molar Mass | 490.76 g/mol | wikipedia.orgscbt.com |

| IUPAC Name | [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] benzoate | nih.gov |

Analysis of Energetic Landscapes and Preferred Conformations

The energetic landscape of this compound is complex, with numerous local energy minima corresponding to different conformers. The preferred conformations are those that minimize steric hindrance and optimize intramolecular interactions, such as van der Waals forces.

The flexibility of the C17 alkyl tail and the rotational freedom of the benzoate group at the C3 position are the primary sources of conformational isomerism. Studies on similar cholesteryl esters, like cholesteryl palmitoleate, have shown that conformational changes can occur, particularly in the ester chain and the C17 tail, even in the crystalline state at different temperatures. nih.gov For example, in cholesteryl palmitoleate, the ester chain of one molecule and the C17 tail of another were found to have different conformations at 123 K compared to 295 K. nih.gov This highlights the dynamic nature of these molecules.

Role of Chirality in the Formation of Helical Structures in this compound Systems

The inherent chirality of the cholesterol moiety is a defining feature of this compound and is directly responsible for the formation of cholesteric (chiral nematic) liquid crystal phases, which exhibit a helical superstructure. wikipedia.orgresearchgate.net The term "cholesteric" itself originates from the observation of this behavior in cholesterol derivatives. niscpr.res.in

The chiral centers within the steroid backbone impart a twist to the molecular structure. In the liquid crystalline state, this molecular-level chirality is translated into a macroscopic helical arrangement of the molecules. The average orientation of the long molecular axes rotates progressively from one layer to the next, tracing out a helix. The pitch of this helix, the distance over which the director rotates by 360°, is a key characteristic of the cholesteric phase and is sensitive to factors like temperature and the presence of dopants.

Research has shown that the specific chirality of cholesterol is crucial for these interactions. Studies comparing the effects of natural cholesterol and its enantiomer, ent-cholesterol, on lipid organization have demonstrated that specific peptide-induced formation of cholesterol-rich domains is dependent on the natural chirality of cholesterol. nih.gov While the chirality of an interacting peptide may have a smaller effect, the chirality of the membrane lipids, including cholesterol, is essential for these organizational phenomena. nih.gov This underscores the fundamental role of stereochemistry in the self-assembly processes that lead to the formation of helical structures in systems containing this compound.

Liquid Crystalline Phases and Mesomorphic Behavior of Cholest 5 En 3 Yl Benzoate

Formation of Cholesteric Liquid Crystals and their Helical Superstructures

Cholest-5-en-3-yl benzoate (B1203000), an ester of cholesterol and benzoic acid, is a foundational material in the study of liquid crystals. wikipedia.org Its significance stems from its ability to form a cholesteric liquid crystal phase, also known as a chiral nematic phase. wikipedia.org This behavior is a direct consequence of the molecule's inherent chirality, originating from the multiple chiral centers within its steroidal framework. researchgate.net

In the cholesteric phase, the elongated, rod-like molecules of Cholest-5-en-3-yl benzoate align themselves, on average, along a common orientation direction called the director. wikipedia.org However, due to the chiral nature of the molecules, this director does not remain constant in space. Instead, it twists progressively, with the director in each subsequent layer being slightly rotated relative to the one before it. highland.cc.il.us This continuous rotation forms a helical superstructure, which is the defining characteristic of the cholesteric phase. wikipedia.orgresearchgate.net The distance over which the director rotates by a full 360 degrees is known as the helical pitch. This periodic helical structure is responsible for the unique optical properties of cholesteric liquid crystals, including the selective reflection of circularly polarized light. researchgate.net

Investigation of Thermotropic Liquid Crystalline Transitions and Phase Behavior

The phase behavior of this compound is thermotropic, meaning its transitions between different phases are driven by changes in temperature. niscpr.res.in Historically, it was in this very compound that the existence of a liquid crystal phase was first discovered. In 1888, Friedrich Reinitzer observed that this compound appeared to have two distinct melting points; it melted from a solid to a cloudy fluid at 145 °C and then became a clear liquid at 178.5 °C. wikipedia.orgchemeurope.comberkeley.edu This cloudy intermediate state was later identified by Otto Lehmann as a new phase of matter, which he termed a "liquid crystal". chemeurope.comberkeley.edu The transition from the crystalline solid to the cholesteric liquid crystal phase and finally to the isotropic liquid phase is a reversible process upon cooling. highland.cc.il.us

Differential Scanning Calorimetry (DSC) for Quantitative Phase Transition Characterization

Differential Scanning Calorimetry (DSC) is a key technique for quantitatively studying the phase transitions of thermotropic liquid crystals like this compound. DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the precise determination of transition temperatures and the enthalpy changes (ΔH) associated with them.

For this compound, DSC analysis reveals two primary endothermic transitions upon heating. The first corresponds to the melting from the crystalline (Cr) state to the cholesteric (Ch) liquid crystal phase, and the second marks the transition from the cholesteric phase to the isotropic (I) liquid phase, also known as the clearing point.

Table 1: Phase Transition Temperatures of this compound

| Transition | Temperature (°C) |

|---|---|

| Crystal to Cholesteric (Melting) | 145 |

| Cholesteric to Isotropic (Clearing) | 178.5-179 |

Data sourced from multiple references. wikipedia.orghighland.cc.il.usberkeley.edu

DSC is also employed to study the thermal behavior of mixtures containing this compound and other cholesteryl esters, such as cholesteryl nonanoate (B1231133) and cholesteryl oleyl carbonate, to determine the thermal stability and phase transitions of these composed mixtures. researchgate.net

Polarizing Optical Microscopy (POM) for Mesophase Texture and Morphology Analysis

Polarizing Optical Microscopy (POM) is an indispensable tool for identifying liquid crystalline phases and analyzing their characteristic textures. When a liquid crystal sample is viewed between crossed polarizers, its birefringent nature gives rise to distinct optical patterns, or textures, that are signatures of specific mesophases.

For this compound, upon cooling from the isotropic liquid state, the emergence of the cholesteric phase is marked by the appearance of a specific texture. The textures observed are dependent on the alignment of the helical axis relative to the viewing direction. wikipedia.org The investigation of various cholesteryl ester mixtures by POM helps in identifying the formed textures and understanding the mesomorphic properties of the materials. researchgate.net The use of POM is also crucial in confirming the enantiotropic, thermotropic liquid crystalline behavior of newly synthesized derivatives. niscpr.res.in

Small-Angle X-ray Scattering (SAXS) for Probing Structural Order within Mesophases

Small-Angle X-ray Scattering (SAXS) is a powerful technique used to investigate the nanoscale structural order within liquid crystal phases. SAXS works by measuring the scattering of X-rays at very small angles, which provides information about larger-scale structures, such as the ordering and periodicity in mesophases. mdpi.comnih.gov

In the context of cholesteric liquid crystals, SAXS can be used to probe the helical pitch and the degree of molecular ordering. While specific SAXS studies focusing solely on pure this compound are not prevalent in the provided results, the technique is broadly applied to study related systems. For instance, SAXS is used to investigate the location of cholesterol within lipid bilayers, providing quantitative data on parameters like bilayer thickness and electron density profiles. nih.govresearchgate.net This demonstrates the capability of SAXS to elucidate the structural arrangements in cholesterol-containing systems. The technique can distinguish between different phases and provide details on the lamellar or helical structures present. rsc.orgrsc.org

Enantiotropic and Monotropic Liquid Crystalline Behavior of this compound Derivatives

The mesomorphic behavior of liquid crystals can be classified as either enantiotropic or monotropic. lew.ro An enantiotropic liquid crystal is one where the mesophase is stable and can be observed on both heating the solid and cooling the isotropic liquid. niscpr.res.in In contrast, a monotropic liquid crystal exhibits a mesophase only upon cooling from the isotropic state, as the melting point of the solid is higher than the clearing point. niscpr.res.inlew.ro

Research into derivatives of this compound has shown that modifications to the molecular structure can influence this behavior. For example, a synthesized derivative, Cholest-5-en-3-ol(3β)-3-[4-(2,2,2-trifluoroacetamido)benzoate] (ChTfAB), was found to exhibit enantiotropic, thermotropic liquid crystalline behavior, as confirmed by DSC and POM studies. niscpr.res.in Similarly, a series of non-symmetric bent mesogenic dimers containing a cholesteryl benzoate unit were synthesized and analyzed, revealing the presence of smectic A, chiral nematic, and blue phases. rsc.org The study of these derivatives is crucial for developing new materials with specific phase behaviors and transition temperatures. researchgate.net For instance, dimeric compounds of cholesteryl benzoate have been shown to exhibit an odd-even effect on their transition temperatures depending on the length of the flexible spacer connecting the mesogenic units. researchgate.net

This compound as a Component in Polymer Dispersed Liquid Crystals (PDLCs)

This compound and its mixtures are utilized as the liquid crystalline component within Polymer Dispersed Liquid Crystals (PDLCs). researchgate.net PDLCs are composite materials where micron-sized droplets of a liquid crystal are dispersed within a solid polymer matrix. researchgate.net These materials are of significant interest for applications such as smart windows and light shutters. researchgate.net

In a typical PDLC application, the cholesteric liquid crystal droplets are randomly oriented within the polymer, causing them to scatter light and appear opaque. When an electric field is applied across the material, the liquid crystal molecules within the droplets align with the field. This alignment changes the refractive index of the droplets to match that of the polymer matrix, allowing light to pass through and making the film transparent. This compound is often used in combination with other cholesteryl esters, like cholesteryl nonanoate and cholesteryl oleyl carbonate, to create mixtures with specific color-play temperature ranges for thermochromic applications. wikipedia.orgwisc.edu The polymer film serves to stabilize the mesogenic orientation of the cholesteric liquid crystal. researchgate.net

Exploration of Blue Phases in Cholesteric Liquid Crystalline Polymers derived from this compound Monomers

Blue phases (BPs) are a unique class of liquid crystalline phases that appear in a narrow temperature range between the cholesteric phase and the isotropic liquid phase of highly chiral liquid crystals. They are characterized by a three-dimensional cubic lattice of disclinations, which are line defects in the molecular orientation. This intricate structure gives rise to selective Bragg reflection of visible light, often resulting in a blue or violet appearance.

The exploration of blue phases in polymeric systems derived from this compound monomers has revealed promising avenues for stabilizing these elusive phases. While the parent compound, cholesteryl benzoate, is known to exhibit liquid crystalline behavior, the incorporation of its derivatives into polymer architectures can significantly influence the stability and temperature range of the blue phases.

Research into cyclosiloxane-based cholesteric liquid crystalline polymers has demonstrated the successful formation of blue phases. tandfonline.com In one study, a series of polymers was synthesized using a cholesteric monomer, cholest-5-en-3-yl(3β) 4-(2-propenyloxy)benzoate, in conjunction with a nematic monomer. The resulting polymers exhibited thermotropic liquid crystalline properties, with most displaying a clear transition from the cholesteric phase to a blue phase before reaching the isotropic state. The mesophase temperature range for these blue phases was observed to be as broad as 20°C, a significant stabilization compared to many low-molar-mass liquid crystals. The presence of the blue phase was confirmed through the observation of characteristic planar textures and cubic packing under a polarizing optical microscope. tandfonline.com

Furthermore, studies on mixtures of cholesteryl benzoate and cholesteryl nonanoate have shown that the addition of a low molecular weight, low polydispersity polymer, such as polystyrene, can significantly stabilize the blue phase. rsc.orgresearchgate.net The temperature range of blue phase stability in these mixtures was found to increase to as much as 12 K. rsc.org This stabilization is attributed to the polymer chains preferentially occupying the disclination cores within the blue phase structure, thereby reducing the free energy of these defects. While not a polymer derived from a this compound monomer, this research highlights the general principle of polymer stabilization of blue phases in cholesteric systems containing this fundamental molecular unit.

The retention of blue phases in a solid-state elastomeric matrix has also been demonstrated. nih.gov By polymerizing a liquid crystalline mixture that exhibits a blue phase, it is possible to create a solid material that preserves the intricate cubic nanostructure of the blue phase. These blue phase elastomers exhibit unique mechano-optical properties, where mechanical deformation can induce changes in the selective reflection of light. nih.gov This opens up possibilities for applications in tunable photonic devices and sensors.

Influence of Molecular Structure Modifications on Mesophase Properties

The mesomorphic properties of liquid crystals, including the temperatures and types of phase transitions, are highly sensitive to molecular structure. Modifications to the core structure, flexible spacers, and terminal groups of molecules based on this compound can lead to significant changes in their liquid crystalline behavior.

The introduction of different substituent groups onto the benzoate ring or the cholesterol moiety of this compound derivatives has a profound impact on their phase transition temperatures (melting and clearing points) and the associated enthalpies.

One area of investigation has been the effect of adding flexible alkyloxy chains to the benzoate group. In a study of cholesteryl p-(ω-bromoalkyloxy)benzoates, a clear "odd-even" effect was observed for the transition temperatures in the corresponding dimeric compounds. researchgate.net This effect, where the transition temperatures alternate as the number of atoms in the flexible spacer changes from odd to even, is a well-known phenomenon in liquid crystal research and is attributed to the change in molecular shape and packing efficiency.

The introduction of fluorine atoms into the molecular structure is another strategy to modify mesomorphic properties. The synthesis of cholest-5-en-3-ol(3β)-3-[4-(2,2,2-trifluoroacetamido)benzoate] (ChTfAB) demonstrated that fluorinated derivatives can exhibit stable mesophases. niscpr.res.in Fluorine's high electronegativity and the size of the trifluoromethyl group can alter intermolecular interactions and molecular packing, thereby influencing the thermal stability of the liquid crystalline phases. niscpr.res.in

The table below presents data on the phase transition temperatures of various monomers and polymers derived from this compound, illustrating the impact of structural modifications.

| Compound | Structure | Phase Transitions (°C) | Reference |

| Cholesteryl-4-(acryloyloxy-butyloxy)benzoate (M-2) | Cholesteryl-OOC-Ph-O-(CH₂)₄-OOC-CH=CH₂ | K 125 N* 188 I | researchgate.net |

| Cholesteryl-4-(acryloyloxy-hexyloxy)benzoate (M-3) | Cholesteryl-OOC-Ph-O-(CH₂)₆-OOC-CH=CH₂ | K 118 N* 165 I | researchgate.net |

| Polymer (P-2) from M-2 | -[CH₂-CH(CO-O-(CH₂)₄-O-Ph-COO-Cholesteryl)]n- | g 52 N* 175 I | researchgate.net |

| Polymer (P-3) from M-3 | -[CH₂-CH(CO-O-(CH₂)₆-O-Ph-COO-Cholesteryl)]n- | g 48 N* 158 I | researchgate.net |

K = Crystalline, N = Cholesteric, I = Isotropic, g = Glass transition*

The helical pitch (P) is a fundamental characteristic of a cholesteric liquid crystal, representing the distance over which the director rotates by 360°. The pitch determines the wavelength of light that is selectively reflected by the material, a phenomenon described by the equation λ = n * P, where n is the average refractive index. The ability to tune the helical pitch, and therefore the reflected color, is crucial for many applications of cholesteric liquid crystals.

Molecular structure modifications provide a powerful tool for tuning the helical pitch. In side-chain liquid crystalline polymers derived from cholest-5-en-3-yl(3β) 4-(2-propenyloxy)benzoate, the incorporation of a non-chiral comonomer was shown to systematically alter the helical pitch. tandfonline.com As the proportion of the non-chiral component in the polymer increased, the reflected wavelength shifted to longer wavelengths, indicating a lengthening of the helical pitch. This demonstrates that the helical twisting power of the chiral cholesteryl units can be effectively diluted by the presence of non-chiral mesogens. tandfonline.com

Temperature is another key factor that can influence the helical pitch. In a series of photoresponsive chiral dimesogenic compounds containing a cholesterol-azobenzene moiety, the selective reflection was observed to be blue-shifted upon increasing the temperature. This indicates a shortening of the helical pitch with increasing temperature, a common behavior in many cholesteric systems.

Advanced Analytical and Spectroscopic Characterization Techniques for Cholest 5 En 3 Yl Benzoate

High-Resolution Mass Spectrometry (HRMS/ESI-MS) for Molecular Weight and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) is a powerful tool for the precise determination of the molecular weight of Cholest-5-en-3-yl benzoate (B1203000). The exact mass of the molecule is a fundamental property that confirms its elemental composition. For Cholest-5-en-3-yl benzoate (C34H50O2), the calculated monoisotopic mass is 490.381081 Da. chemspider.com

Electrospray ionization (ESI) is a soft ionization technique commonly used in conjunction with mass spectrometry for the analysis of large and thermally labile molecules like cholesteryl esters. nih.govrsc.org In ESI-MS, this compound can be detected as sodiated or ammoniated adducts in the positive ion mode. nih.govnih.gov

Collision-induced dissociation (CID) tandem mass spectrometry (MS/MS) provides valuable information about the fragmentation pattern of the molecule, which aids in its structural confirmation. A characteristic fragmentation of cholesteryl esters is the neutral loss of the cholestane (B1235564) moiety (C27H46), corresponding to a mass of 368.5 Da. nih.gov This fragmentation is a key identifier for this class of compounds. Other significant fragment ions observed in the mass spectrum of this compound include m/z values of 105, which corresponds to the benzoyl cation, and 368, representing the cholesterol fragment. nih.gov

Table 1: Key Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C34H50O2 | nih.gov |

| Monoisotopic Mass | 490.381081 Da | chemspider.com |

| Common Adducts (ESI) | [M+Na]+, [M+NH4]+ | nih.govnih.gov |

| Major Fragment Ions (m/z) | 368, 105 | nih.gov |

| Characteristic Neutral Loss | 368.5 Da (Cholestane) | nih.gov |

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the complete structural elucidation of organic molecules. For a complex molecule like this compound, advanced NMR methods, including two-dimensional (2D) NMR, are essential. nih.govresearchgate.netipb.pt

A complete assignment of the 1H and 13C NMR spectra of this compound has been achieved using high-field NMR (e.g., 750 MHz) in conjunction with 2D NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC). nih.govresearchgate.net HSQC correlates the chemical shifts of protons directly attached to carbon atoms, providing unambiguous assignments for the intricate steroid backbone and the benzoate moiety. nih.govresearchgate.net The detailed analysis of coupling constants, including long-range couplings, further refines the structural and conformational details of the molecule. nih.gov

Solid-state NMR could provide insights into the molecular conformation and packing of this compound in its crystalline and liquid crystalline phases. While specific solid-state NMR studies on this compound are not widely reported, the technique is powerful for understanding the structure of steroids in the solid state. acs.org

Table 2: Illustrative 1H NMR Chemical Shift Data for this compound

| Proton | Approximate Chemical Shift (ppm) |

| Aromatic (ortho to C=O) | ~8.0 |

| Aromatic (meta, para to C=O) | ~7.4-7.6 |

| H-3 (Cholesterol) | ~4.9 |

| H-6 (Cholesterol) | ~5.4 |

| Methyl Protons (Cholesterol) | ~0.6-1.1 |

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.

Vibrational Spectroscopy (FT-IR, Raman Spectroscopy) for Functional Group Analysis and Conformational States

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in this compound and can be sensitive to its conformational state. nih.govresearchgate.net

The FT-IR spectrum of this compound exhibits characteristic absorption bands. nih.gov The most prominent band is the C=O stretching vibration of the ester group, typically appearing around 1715-1730 cm-1. The C-O stretching vibrations of the ester are usually observed in the 1250-1300 cm-1 region. Aromatic C-H stretching vibrations from the benzoate group appear above 3000 cm-1, while aliphatic C-H stretching from the cholesterol moiety is seen below 3000 cm-1. The C=C stretching of the cyclohexene (B86901) ring in the cholesterol backbone is typically found around 1660-1670 cm-1. nih.gov

Raman spectroscopy provides complementary information. nih.gov Non-polar bonds, such as C-C and S-S, tend to have strong Raman signals. nih.gov In this compound, the aromatic ring vibrations of the benzoate group and the skeletal vibrations of the steroid nucleus would be prominent in the Raman spectrum.

Table 3: Key Vibrational Spectroscopy Bands for this compound

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm-1) |

| Ester C=O | Stretch | 1715-1730 |

| Ester C-O | Stretch | 1250-1300 |

| Aromatic C-H | Stretch | >3000 |

| Aliphatic C-H | Stretch | <3000 |

| Alkene C=C | Stretch | 1660-1670 |

UV-Vis Spectroscopy for Electronic Transitions and Conjugation Effects

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. nih.gov The UV-Vis spectrum of this compound is primarily dictated by the benzoyl chromophore. The conjugated system of the benzene (B151609) ring and the carbonyl group gives rise to characteristic absorption bands.

The spectrum typically shows a strong absorption band corresponding to a π-π* transition of the conjugated system. nih.gov The isolated double bond in the cholesterol moiety at the C5-C6 position has a much weaker absorption at a shorter wavelength and is often masked by the stronger absorption of the benzoate group. researchgate.net The position and intensity of the absorption maximum can be influenced by the solvent polarity.

Table 4: UV-Vis Absorption Data for this compound

| Chromophore | Transition | Approximate λmax (nm) |

| Benzoyl Group | π-π | ~230-280 |

| C=C (Cholesterol) | π-π | ~200-210 |

Note: The exact λmax can vary depending on the solvent.

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for analyzing it within complex mixtures. nih.gov High-performance liquid chromatography (HPLC) is a widely used method for this purpose. nih.gov

Reversed-phase HPLC, often using a C18 column, can effectively separate this compound from related impurities, such as unreacted cholesterol or benzoic acid. nih.gov The choice of mobile phase, typically a mixture of organic solvents like acetonitrile (B52724) and water, is optimized to achieve good resolution. nih.gov Detection is commonly performed using a UV detector set at a wavelength where the benzoate chromophore absorbs strongly.

Utilization of this compound as a Reference Material in Analytical Chromatography

Due to its well-defined chemical and physical properties, this compound can serve as a reference material in analytical chromatography. acgpubs.org In this capacity, it can be used for:

Method development and validation: To optimize chromatographic conditions for the separation of other cholesteryl esters or related compounds.

System suitability testing: To ensure that the chromatographic system is performing adequately before analyzing unknown samples.

Qualitative identification: By comparing the retention time of an unknown peak with that of the this compound standard.

Quantitative analysis: As an internal or external standard for the quantification of other analytes, particularly other cholesteryl esters, in various matrices. nih.gov

Computational Chemistry and Theoretical Studies of Cholest 5 En 3 Yl Benzoate

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. While comprehensive DFT studies specifically focused on Cholest-5-en-3-yl benzoate (B1203000) are not extensively detailed in publicly available literature, the methodology offers a robust framework for understanding its behavior. DFT calculations on related organic molecules and benzoate derivatives demonstrate the potential of this approach. researchgate.netdntb.gov.ua

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical stability and reactivity.

HOMO: Represents the ability to donate an electron.

LUMO: Represents the ability to accept an electron.

Energy Gap (ΔE): A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap suggests the molecule is more reactive.

For Cholest-5-en-3-yl benzoate, one would expect the HOMO to be localized primarily on the electron-rich regions, such as the benzoate ring and the C=C double bond of the cholesterol backbone. The LUMO would likely be distributed over the aromatic system. Theoretical calculations, often performed at levels like B3LYP/6-31G(d), can precisely map these orbitals and quantify the energy gap. researchgate.net Studies on other complex organic molecules show that such calculations are invaluable for predicting charge transfer possibilities within the molecule. researchgate.net

Table 1: Conceptual DFT Data for Molecular Orbital Analysis This table illustrates the type of data that would be generated from a DFT analysis of this compound. Note: These are conceptual values for illustrative purposes, as specific literature values are not available.

| Parameter | Conceptual Value | Significance |

| HOMO Energy | -6.5 eV | Energy of the outermost electron-donating orbital |

| LUMO Energy | -1.0 eV | Energy of the lowest electron-accepting orbital |

| HOMO-LUMO Gap (ΔE) | 5.5 eV | Indicator of chemical stability and reactivity |

Quantum chemical calculations are instrumental in predicting and interpreting spectroscopic data.

NMR Chemical Shifts: While a complete theoretical prediction of the NMR spectrum for this compound is not available, a detailed experimental 750 MHz ¹H NMR analysis has been performed. nih.govresearchgate.net This experimental work was aided by computational methods; specifically, the experimental vicinal coupling constants showed an excellent correlation with values calculated using the Altona software, which helps in conformational analysis. nih.gov Theoretical prediction of the full ¹H and ¹³C NMR chemical shifts can be achieved using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. rsc.org

Vibrational Frequencies: Theoretical calculations can predict the infrared (IR) and Raman spectra by calculating the vibrational frequencies of the molecule. Each calculated frequency corresponds to a specific normal mode of vibration, such as C-H stretching, C=O stretching of the ester group, or skeletal vibrations of the steroid nucleus. These predictions are crucial for assigning experimental spectral bands to specific molecular motions. For instance, a study on a related thermotropic liquid crystalline material, Cholest-5-en-3-ol(3β)-3-[4-(2,2,2-trifluoroacetamido) benzoate], utilized IR spectroscopy to characterize the synthesized compound, a task that would be greatly enhanced by theoretical frequency calculations. niscpr.res.in

From the HOMO and LUMO energies derived from DFT calculations, several global reactivity descriptors can be determined to quantify the chemical behavior of the molecule. dntb.gov.uaresearchgate.net These descriptors provide a quantitative basis for concepts like hardness, softness, and electrophilicity.

Table 2: Global Reactivity Descriptors and Their Significance Note: The formulas provided are based on Koopmans' theorem for conceptual understanding.

| Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The ability of an atom to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | A measure of the molecule's polarizability. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the molecule's ability to act as an electrophile. |

These descriptors would allow for a quantitative comparison of the reactivity of this compound with other related cholesteryl esters.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Phase Transition Phenomena

Cholesteryl benzoate is historically famous for its thermotropic liquid crystalline behavior, exhibiting a phase transition from a crystalline solid to a cholesteric liquid crystal phase at 145 °C and then to a clear isotropic liquid at 178.5 °C. wikipedia.org Molecular Dynamics (MD) simulations are an ideal theoretical tool to study such dynamic phenomena at the atomic level.

MD simulations model the movement of atoms and molecules over time based on a force field that describes the inter- and intramolecular interactions. By simulating the system at different temperatures, researchers can observe the spontaneous formation of ordered phases and the transitions between them. For liquid crystals, MD can reveal:

Orientational and Positional Ordering: How the long molecular axes of the molecules align relative to each other.

Phase Transition Mechanisms: The collective molecular motions that drive the transition from a solid crystal to a mesophase (e.g., smectic, nematic, or cholesteric) and finally to an isotropic liquid. rsc.org

Influence of Molecular Structure: How the rigid steroid core, the benzoate group, and the flexible side chain contribute to the stability and properties of the liquid crystal phase. nih.gov

While specific MD simulations for this compound are not prominent in the literature, studies on other liquid crystals, such as imidazolium-based ionic liquid crystals, demonstrate how MD can elucidate the dynamics of mesophase transitions, even under external influences like oscillatory shear. rsc.org

Intermolecular Interactions and Non-Covalent Bonding Analysis (e.g., Bader's Atoms in Molecules - AIM Theory)

The structure and properties of molecular solids and liquid crystals are dominated by intermolecular interactions. The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, is a rigorous method for analyzing the electron density (ρ) to characterize these interactions. wikipedia.orgias.ac.in

QTAIM analysis can identify and characterize:

Bond Paths: A line of maximum electron density linking two atomic nuclei, indicating an interaction.

Bond Critical Points (BCPs): A point on the bond path where the electron density is at a minimum.

Properties at the BCP: The value of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP reveal the nature of the interaction. For weak non-covalent interactions like van der Waals forces or hydrogen bonds, ρ is small and ∇²ρ is positive. researchgate.net

An AIM analysis of the crystal structure of this compound would precisely map the network of C-H···O and C-H···π interactions that hold the molecules together. It would quantify the strength of these interactions, providing a quantum mechanical explanation for the observed packing in the solid state and the intermolecular forces that persist in the liquid crystal phase. The combination of DFT and AIM provides a powerful bridge for understanding chemical bonding based on the observable electron density. rsc.org

Structure-Property Relationships from a Theoretical Perspective